2,3-Dimethylphenylboronic acid
Overview
Description
2,3-Dimethylphenylboronic acid is an organic compound with the molecular formula C8H11BO2. It is a derivative of phenylboronic acid, where two methyl groups are substituted at the 2 and 3 positions of the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
2,3-Dimethylphenylboronic acid is primarily used as a reactant in Suzuki coupling reactions . The primary target of this compound is the palladium catalyst used in these reactions .
Mode of Action
In Suzuki coupling reactions, this compound interacts with the palladium catalyst. The boronic acid group in the compound forms a complex with the palladium catalyst, facilitating the transmetalation process . This is a key step in the Suzuki coupling reaction, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound’s role in this pathway is to provide a stable, readily prepared, and environmentally benign organoboron reagent for the reaction .
Result of Action
The result of this compound’s action in Suzuki coupling reactions is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound’s reactivity in Suzuki coupling reactions can be affected by the presence of a base and the type of solvent used . Additionally, the compound should be stored in a non-combustible environment, as indicated by its safety information .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2,3-dimethylphenyl halides using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products:
Biaryls: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Scientific Research Applications
2,3-Dimethylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3-Dimethylphenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2,4-Dimethylphenylboronic Acid: Has methyl groups at different positions, which can affect its reactivity and the types of products formed.
3,5-Dimethylphenylboronic Acid: Similar in structure but with methyl groups at the 3 and 5 positions, leading to different steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
(2,3-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYANAWVBDFAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378432 | |
Record name | 2,3-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183158-34-1 | |
Record name | 2,3-Dimethylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183158-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dimethylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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